Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
CAS No.: 175711-73-6
Cat. No.: VC20919899
Molecular Formula: C11H8Cl2O4
Molecular Weight: 275.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175711-73-6 |
|---|---|
| Molecular Formula | C11H8Cl2O4 |
| Molecular Weight | 275.08 g/mol |
| IUPAC Name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate |
| Standard InChI | InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3 |
| Standard InChI Key | AANFKOMMZYTNJZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl |
| Canonical SMILES | COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Introduction
Chemical Structure and Properties
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate belongs to the class of dioxobutanoates characterized by a dichlorophenyl group attached to a dioxobutanoate backbone. This structural arrangement significantly influences its chemical reactivity and biological activity .
Molecular Information
The compound is defined by the following key characteristics:
| Property | Value |
|---|---|
| IUPAC Name | Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate |
| CAS Number | 175711-73-6 |
| Molecular Formula | C₁₁H₈Cl₂O₄ |
| Molecular Weight | 275.08 g/mol |
| InChI | InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3 |
| InChIKey | AANFKOMMZYTNJZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Physical and Chemical Properties
The compound exhibits the following physical and chemical characteristics:
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.41 g/cm³ |
| Boiling Point | 386.2°C at 760 mmHg |
| Flash Point | 162°C |
| Vapor Pressure | 3.59E-06 mmHg at 25°C |
| Storage Condition | 2-8°C |
| Refractive Index | 1.546 |
| XLogP3-AA | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 60.4 Ų |
| Heavy Atom Count | 17 |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate typically involves reactions with chlorinated aromatic compounds. The process requires careful control of reaction parameters such as temperature, solvent choice, and catalyst selection to optimize yield and purity.
Common synthetic approaches include:
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Reaction of 2,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base catalyst
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Esterification of 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid with methanol
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Claisen condensation followed by selective oxidation
Industrial Production Considerations
Industrial production of this compound involves considerations of:
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Reaction scalability
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Purification techniques including crystallization and chromatography
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Quality control measures to ensure consistent purity
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Safety protocols for handling the chlorinated intermediate compounds
Applications in Research and Industry
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate demonstrates significant versatility in its applications across multiple scientific and industrial domains .
Agricultural Chemistry Applications
The compound serves as an effective herbicide, helping to control unwanted plant growth in various crops, thereby improving yield and quality . Its mode of action in agricultural applications likely involves:
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Inhibition of essential metabolic pathways in target weeds
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Selective toxicity to minimize impact on crop plants
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Persistence in soil suitable for season-long weed control
Pharmaceutical Development
The compound acts as an intermediate in the synthesis of biologically active compounds, aiding in the development of new medications . Its utility in pharmaceutical chemistry stems from:
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Serving as a building block for more complex molecular structures
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Providing functional groups for further chemical modifications
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Contributing to the development of compounds with specific biological targets
Material Science Applications
In material science, the compound is employed in the formulation of specialty polymers, enhancing the durability and performance of materials used in coatings and adhesives . These applications leverage:
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The structural stability provided by the dichlorophenyl group
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Functional groups capable of participating in polymerization reactions
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Thermal stability properties beneficial for material applications
Environmental Science Applications
In environmental research, the compound is utilized in studies assessing the impact of chemical pollutants, helping researchers understand the degradation pathways of similar compounds in ecosystems . This includes:
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Modeling the environmental fate of chlorinated organic compounds
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Studying biodegradation mechanisms
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Assessing potential ecological impacts
Analytical Chemistry Applications
The compound serves as a standard in chromatographic techniques, ensuring accurate identification and quantification of related substances in complex mixtures . Its utility in analytical applications includes:
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Reference standard for HPLC and GC-MS methods
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Internal calibration standard for quantitative analysis
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Model compound for method development in separation science
Structure-Activity Relationships and Comparative Analysis
Comparison with Related Compounds
The table below presents a comparative analysis of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate with structurally similar compounds:
| Compound | Molecular Formula | Molecular Weight | Structural Difference | CAS Number |
|---|---|---|---|---|
| Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | C₁₁H₈Cl₂O₄ | 275.08 | Reference compound | 175711-73-6 |
| Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | C₁₁H₈Cl₂O₄ | 275.08 | Different chlorine positioning (3,4 vs 2,4) | 374679-63-7 |
| Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | C₁₂H₁₀Cl₂O₄ | 289.11 | Ethyl ester instead of methyl ester | 478868-68-7 |
| Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate | C₁₁H₈Cl₂O₄ | 275.08 | Different chlorine positioning (2,6 vs 2,4) | 2027785-96-0 |
Structure-Activity Relationship Considerations
The positioning of the chlorine atoms on the phenyl ring significantly impacts the compound's properties and biological activities:
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The 2,4-dichloro substitution pattern creates a specific electronic distribution that affects reactivity
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The dichlorophenyl group influences lipophilicity and membrane permeability
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The dioxobutanoate backbone provides sites for potential interactions with biological targets
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The methyl ester group affects solubility and hydrolytic stability
Quality Considerations
When sourcing this compound for research purposes, important quality considerations include:
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Purity level and analytical verification
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Supplier's quality control procedures
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Availability of certificates of analysis
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Storage and shipping conditions that maintain compound integrity
Future Research Directions
Emerging Applications
The unique structure and reactivity of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate suggest potential for exploration in:
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Development of novel catalysts for organic transformations
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Creation of advanced materials with specialized properties
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Applications in sustainable agriculture and crop protection
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Use as a synthetic building block for complex pharmaceutical intermediates
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